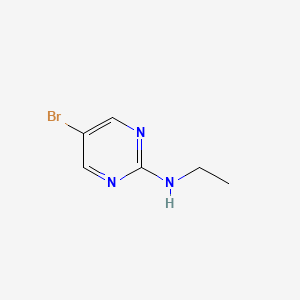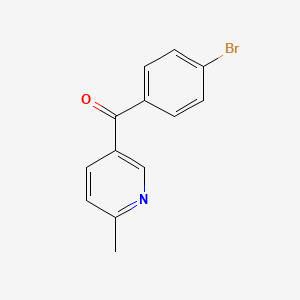
5-(4-溴苯甲酰)-2-甲基吡啶
描述
5-(4-Bromobenzoyl)-2-methylpyridine is a chemical compound characterized by its bromobenzoyl group attached to a 2-methylpyridine ring
科学研究应用
5-(4-Bromobenzoyl)-2-methylpyridine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems and as a tool in molecular biology research.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It is known that similar compounds, such as bromfenac, primarily target the prostaglandin g/h synthase 2 . This enzyme plays a crucial role in the inflammatory response .
Mode of Action
Bromfenac, a structurally related compound, is known to inhibit prostaglandin synthesis by blocking cyclooxygenase 1 and 2 . This inhibition reduces the production of prostaglandins, which are mediators of inflammation .
Biochemical Pathways
Related compounds like bromfenac are known to affect the cyclooxygenase pathway, leading to a decrease in prostaglandin synthesis . This reduction can affect various downstream effects, including the modulation of the inflammatory response .
Pharmacokinetics
For bromfenac, it is known that it has a half-life of 14 hours in aqueous humor . It is primarily excreted in urine (82%) and feces (13%) .
Result of Action
The inhibition of prostaglandin synthesis by related compounds can lead to a reduction in inflammation and associated pain .
生化分析
Biochemical Properties
5-(4-Bromobenzoyl)-2-methylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and contributing to cellular defense mechanisms . Additionally, 5-(4-Bromobenzoyl)-2-methylpyridine can bind to specific proteins, altering their conformation and affecting their biological activity .
Cellular Effects
The effects of 5-(4-Bromobenzoyl)-2-methylpyridine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses to external stimuli . Furthermore, 5-(4-Bromobenzoyl)-2-methylpyridine has been found to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, 5-(4-Bromobenzoyl)-2-methylpyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 5-(4-Bromobenzoyl)-2-methylpyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 5-(4-Bromobenzoyl)-2-methylpyridine in laboratory settings have been extensively studied. This compound exhibits stability under various conditions, although it may degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that 5-(4-Bromobenzoyl)-2-methylpyridine can have sustained effects on cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of 5-(4-Bromobenzoyl)-2-methylpyridine vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as enhancing cellular defense mechanisms and promoting cell survival . At higher doses, 5-(4-Bromobenzoyl)-2-methylpyridine can exhibit toxic effects, including oxidative stress and cellular damage . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
5-(4-Bromobenzoyl)-2-methylpyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound has been shown to influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting cellular redox balance . Additionally, 5-(4-Bromobenzoyl)-2-methylpyridine can modulate the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 5-(4-Bromobenzoyl)-2-methylpyridine within cells and tissues are critical for its biological activity. This compound can be transported across cellular membranes by specific transporters, facilitating its entry into target cells . Once inside the cell, 5-(4-Bromobenzoyl)-2-methylpyridine can interact with binding proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-(4-Bromobenzoyl)-2-methylpyridine is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, 5-(4-Bromobenzoyl)-2-methylpyridine can accumulate in the nucleus, affecting gene expression and cellular responses to stress .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromobenzoyl)-2-methylpyridine typically involves the bromination of benzoyl chloride followed by a subsequent reaction with 2-methylpyridine. The reaction conditions include the use of a brominating agent such as bromine in the presence of a catalyst, and the reaction is usually carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 5-(4-Bromobenzoyl)-2-methylpyridine may involve large-scale reactions with optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
化学反应分析
Types of Reactions: 5-(4-Bromobenzoyl)-2-methylpyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted pyridines.
相似化合物的比较
5-(4-Bromobenzoyl)-2-methylpyridine is similar to other bromobenzoyl derivatives and pyridine derivatives. Some similar compounds include:
4-Bromobenzoyl chloride: A related compound used in organic synthesis.
2-Methylpyridine: The parent compound without the bromobenzoyl group.
Other brominated pyridines: Compounds with similar structures but different substituents.
属性
IUPAC Name |
(4-bromophenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-9-2-3-11(8-15-9)13(16)10-4-6-12(14)7-5-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYXQFRSTUKITD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



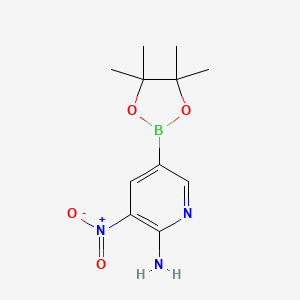
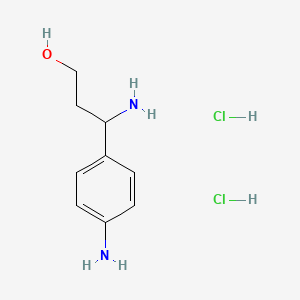

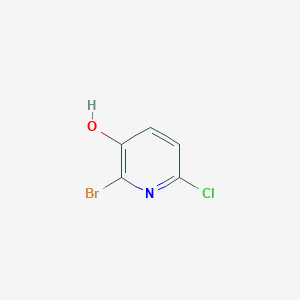
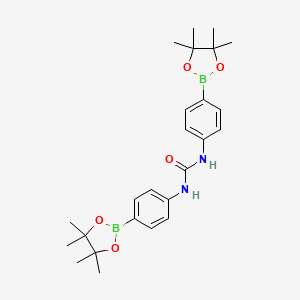
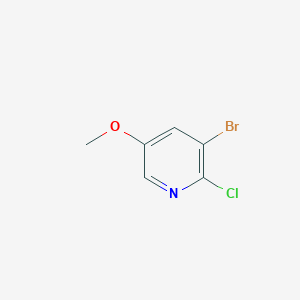
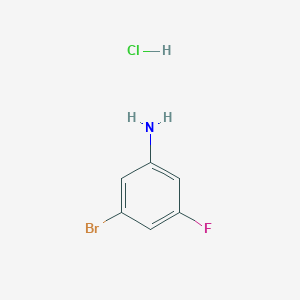
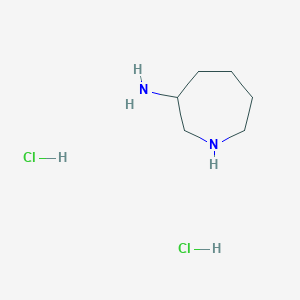
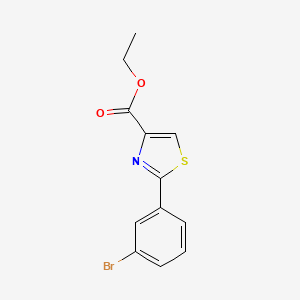

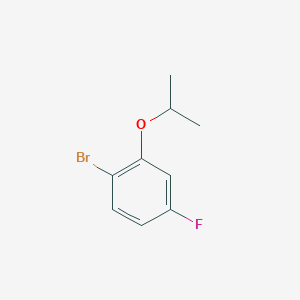
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1522303.png)
